molecular formula C11H11NO2S B13693014 H-beta-(3-Benzothienyl)-Ala-OH

H-beta-(3-Benzothienyl)-Ala-OH

Cat. No.: B13693014
M. Wt: 221.28 g/mol
InChI Key: YPJJGMCMOHDOFZ-UHFFFAOYSA-N
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Description

H-beta-(3-Benzothienyl)-Ala-OH, also known as 3-(3-Benzothienyl)-L-beta-homoalanine, is a compound with significant interest in the fields of chemistry and biology. It is a beta-homo amino acid derivative, which means it has an additional methylene group compared to standard amino acids. This structural modification can impart unique properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta-(3-Benzothienyl)-Ala-OH typically involves the protection of the amino group, followed by the introduction of the benzothienyl group. One common method is the use of N-Boc protection, where the amino group is protected with a tert-butyloxycarbonyl (Boc) group. The protected amino acid is then subjected to a series of reactions to introduce the benzothienyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-beta-(3-Benzothienyl)-Ala-OH can undergo various chemical reactions, including:

    Oxidation: The benzothienyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the benzothienyl group.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzothienyl derivatives.

Scientific Research Applications

H-beta-(3-Benzothienyl)-Ala-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

    Biology: Studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-beta-(3-Benzothienyl)-Ala-OH involves its interaction with specific molecular targets. The benzothienyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzothienylalanine: A similar compound with a standard alanine backbone.

    Benzothienylglycine: Another derivative with a glycine backbone.

    Benzothienylserine: A serine derivative with a benzothienyl group.

Uniqueness

H-beta-(3-Benzothienyl)-Ala-OH is unique due to its beta-homo amino acid structure, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-(1-benzothiophen-3-ylamino)propanoic acid

InChI

InChI=1S/C11H11NO2S/c1-7(11(13)14)12-9-6-15-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14)

InChI Key

YPJJGMCMOHDOFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CSC2=CC=CC=C21

Origin of Product

United States

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